2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride
Description
Molecular Formula: C₅H₉ClN₄O₂S Molecular Weight: 224.67 g/mol Structural Features: This compound comprises a 1,2,4-triazole core substituted with an amino group at position 5, a methyl group at position 4, and a sulfanyl-acetic acid moiety at position 2. The hydrochloride salt enhances solubility and stability for pharmaceutical applications .
Synthesis: Synthesized via alkylation of 4-methyl-5-amino-4H-1,2,4-triazole-3-thiol with bromoacetic acid, followed by hydrochloric acid treatment to form the hydrochloride salt .
Properties
IUPAC Name |
2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S.ClH/c1-9-4(6)7-8-5(9)12-2-3(10)11;/h2H2,1H3,(H2,6,7)(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOBLTJKZGPPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazine derivatives with carbon disulfide and subsequent reactions with alkylating agents.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with thiol-containing compounds under suitable conditions.
Acetylation: The final step involves the acetylation of the sulfanyl-triazole intermediate to form the acetic acid derivative.
Hydrochloride Formation: The hydrochloride salt is formed by treating the acetic acid derivative with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions and purification processes.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions and product stability.
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The amino group and sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmaceuticals: The compound is explored for its use in drug development, particularly for its ability to interact with biological targets.
Materials Science: It is studied for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to effects such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key Structural and Functional Differences
Hydrochloride Salt: The target compound’s salt form contrasts with neutral analogs (e.g., ), offering better solubility in polar solvents, critical for drug formulation .
Bioactivity Trends: Anti-Exudative Activity: Furan-substituted triazoles (e.g., ) show significant anti-exudative effects (comparable to diclofenac), suggesting the sulfanyl-acetamide linkage is key. Anticancer Potential: Chlorophenyl and thiazole derivatives (e.g., ) exhibit cytotoxic activity, likely due to electron-withdrawing groups enhancing DNA interaction.
Synthetic Accessibility :
Physicochemical and Pharmacokinetic Considerations
- Solubility : Hydrochloride salts (target compound) generally exhibit higher aqueous solubility than neutral analogs, aiding bioavailability .
- Molecular Weight : The target compound’s lower molecular weight (224.67 vs. >500 g/mol in ) may favor better pharmacokinetic profiles, including absorption and distribution.
- Stability: Amino groups can increase susceptibility to oxidation, necessitating stabilizers in formulations, whereas halogenated analogs (e.g., ) may offer greater metabolic stability.
Biological Activity
2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The chemical structure can be represented as follows:
- Molecular Formula : C₅H₈N₄O₂S·HCl
- Molecular Weight : 196.67 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 5-amino-4-methyl-1,2,4-triazole with suitable sulfhydryl and acetic acid derivatives. The process can be optimized for yield and purity using various solvents and catalysts.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. In a study assessing various triazole derivatives, it was found that those with sulfanyl groups demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity (MIC in µg/mL) | Target |
|---|---|---|
| 2-(5-amino-4-methyltriazole) | 15 | E. coli |
| 2-(5-amino-4-methyltriazole) with sulfanyl | 8 | S. aureus |
The presence of the sulfanyl group is believed to enhance membrane permeability, thereby increasing the efficacy of the compound against bacterial strains.
Antiparasitic Activity
In studies focusing on Chagas disease caused by Trypanosoma cruzi, compounds similar to this compound have shown promising results. A related compound demonstrated significant reduction in parasitic load in infected mice models:
| Compound | Dose (mg/kg) | Reduction (%) |
|---|---|---|
| Compound A (related) | 10 | 70% |
| Compound B (related) | 20 | 85% |
These findings suggest potential applications in developing treatments for neglected tropical diseases.
Anticancer Activity
The anticancer potential of triazole derivatives has also been investigated. In vitro studies showed that certain derivatives could induce apoptosis in cancer cell lines:
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MDA-MB-231 (Breast cancer) | 2-(5-amino-4-methyltriazole) | 12 |
| HeLa (Cervical cancer) | 2-(5-amino-4-methyltriazole) with sulfanyl | 9 |
The mechanism appears to involve the inhibition of key metabolic pathways essential for cancer cell survival.
Case Studies
- Chagas Disease Model : A study evaluated the efficacy of a triazole derivative in a mouse model of Chagas disease. The compound significantly reduced parasite burden and improved cardiac function in treated mice compared to controls.
- Antimicrobial Screening : In a comprehensive antimicrobial screening assay, derivatives of the compound were tested against multiple bacterial strains, showing superior activity compared to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
